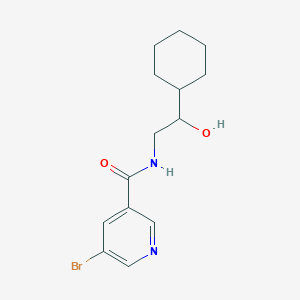
3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one, also known as AG1478, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. AG1478 is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and has been shown to have a significant impact on various cellular processes.
Wissenschaftliche Forschungsanwendungen
- Researchers have explored the anticancer potential of this compound. Data obtained from in vitro studies revealed that it exhibits good selectivity between cancer cells and normal cells, with an IC50 value greater than 30 μM . Further investigations into its mechanism of action and potential as a targeted therapy are ongoing.
- The synthesis of [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine has been optimized. This compound shows promise as an antioxidant due to its structural features. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases .
- A concise method has been reported for synthesizing novel benzo[d][1,3]dioxole-incorporated diselenides. One such compound, 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane , was synthesized and transformed into various unsymmetrical monoselenides. These compounds may find applications in materials science and catalysis .
Anticancer Properties
Antioxidant Activity
Novel Diselenide Synthesis
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the benzodioxole ring, followed by the synthesis of the quinazolinone ring. The final step involves the introduction of the chloro and sulfanyl groups to the quinazolinone ring.", "Starting Materials": [ "2-hydroxybenzaldehyde", "1,3-dihydroxybenzene", "thiourea", "2-chloro-3-nitrobenzoic acid", "sodium borohydride", "sodium hydroxide", "hydrochloric acid", "sulfuric acid", "acetic anhydride", "acetic acid", "phosphorus pentoxide", "acetonitrile", "dimethylformamide", "chlorine gas" ], "Reaction": [ "Synthesis of 1,3-benzodioxole: 2-hydroxybenzaldehyde and 1,3-dihydroxybenzene are reacted in the presence of sulfuric acid and acetic anhydride to form 1,3-benzodioxole.", "Synthesis of 2-chloro-3-nitrobenzoic acid: 2-chloro-3-nitrotoluene is reacted with sodium hydroxide and chloroacetic acid to form 2-chloro-3-nitrobenzoic acid.", "Synthesis of 2-amino-3-chlorobenzoic acid: 2-chloro-3-nitrobenzoic acid is reduced with sodium borohydride to form 2-amino-3-chlorobenzoic acid.", "Synthesis of 2-amino-3-chloro-6-nitrobenzoic acid: 2-amino-3-chlorobenzoic acid is reacted with phosphorus pentoxide and acetic anhydride to form 2-amino-3-chloro-6-nitrobenzoic acid.", "Synthesis of 2-amino-3-chloro-6-nitrobenzyl alcohol: 2-amino-3-chloro-6-nitrobenzoic acid is reduced with sodium borohydride to form 2-amino-3-chloro-6-nitrobenzyl alcohol.", "Synthesis of 2-amino-3-chloro-6-nitrobenzyl thiocyanate: 2-amino-3-chloro-6-nitrobenzyl alcohol is reacted with thiourea in the presence of hydrochloric acid to form 2-amino-3-chloro-6-nitrobenzyl thiocyanate.", "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-2-amino-6-nitrobenzyl thiocyanate: 1,3-benzodioxole is reacted with 2-amino-3-chloro-6-nitrobenzyl thiocyanate in the presence of acetonitrile and dimethylformamide to form 3-(1,3-benzodioxol-5-ylmethyl)-2-amino-6-nitrobenzyl thiocyanate.", "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one: 3-(1,3-benzodioxol-5-ylmethyl)-2-amino-6-nitrobenzyl thiocyanate is reacted with chlorine gas in the presence of acetic acid to form 3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS-Nummer |
451465-76-2 |
Molekularformel |
C16H11ClN2O3S |
Molekulargewicht |
346.79 |
IUPAC-Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H11ClN2O3S/c17-10-2-3-11-12(6-10)18-16(23)19(15(11)20)7-9-1-4-13-14(5-9)22-8-21-13/h1-6H,7-8H2,(H,18,23) |
InChI-Schlüssel |
GEQABKOLHLOEDO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)Cl)NC3=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



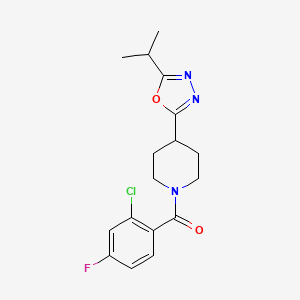
![1-benzyl-3-{4-[(3-methyl-2-thienyl)carbonyl]piperazin-1-yl}quinoxalin-2(1H)-one](/img/structure/B2846930.png)
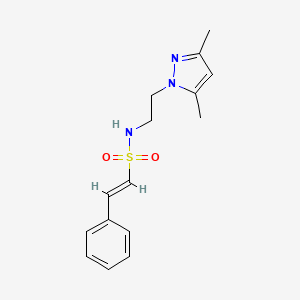
![1-(3,4-Dimethoxyphenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2846932.png)
![3-cyclopropyl-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2846933.png)

![3-(3-bromophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2846936.png)


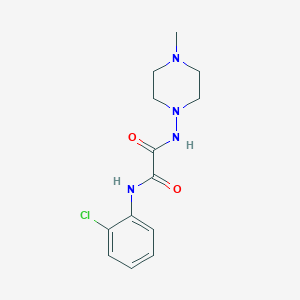
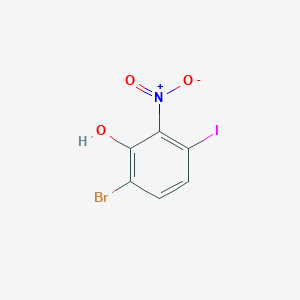

![2-Chloro-N-[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide](/img/structure/B2846945.png)
